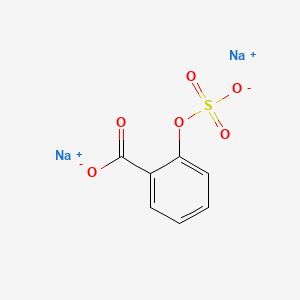

水杨酸二钠盐

描述

Synthesis Analysis

Salicylic acid (SA) and its derivatives (collectively called salicylates) are synthesized from chorismate, which is derived from the shikimate pathway . The synthesis of salicylates involves several bacterial species, such as Pseudomonas, Bacillus, Azospirillum, Salmonella, Achromobacter, Vibrio, Yersinia, and Mycobacteria . These bacteria synthesize salicylates through the NRPS/PKS biosynthetic gene clusters .

Molecular Structure Analysis

The molecular formula of Salicyl sulfate disodium salt is C7H4Na2O6S . The molecular weight of Salicyl sulfate disodium salt is 262.15 g/mol . The InChI of Salicyl sulfate disodium salt is InChI=1S/C7H6O6S.2Na/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 .

Chemical Reactions Analysis

Salts can undergo hydrolysis, a reaction in which one of the ions from a salt reacts with water, forming either an acidic or basic solution . The ability of a cation or anion in a salt to undergo hydrolysis, and affect the pH, depends on its strength as an acid or a base, respectively .

Physical And Chemical Properties Analysis

Salicyl sulfate disodium salt is a white, odorless powder that is soluble in water. The structural and transport properties of aqueous salt solutions manifest from molecular structure and interactions, i.e., the substance itself, externally applied force (e.g., shear rate), and ambient conditions, namely temperature and pressure .

科学研究应用

- 背景:水杨酸类药物在止痛方面有着悠久的历史。 水杨酸和水杨酸甲酯是广泛使用的局部水杨酸类药物,分别具有角质溶解和抗炎特性 .

用于止痛和皮肤病的局部给药

如需更深入的信息,您可以参考有关水杨酸局部给药的研究文章 以及水杨酸的生物合成 . 此外,水杨酸的更广泛背景在文献中有所介绍 . 如果你有任何具体的问题或需要额外的细节,请随时提问!

作用机制

Target of Action

Salicyl sulfate disodium salt is a derivative of salicylic acid . The primary targets of salicylic acid are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Mode of Action

Salicylic acid, and by extension, Salicyl sulfate disodium salt, irreversibly inhibits COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The use of salicylates in rheumatic diseases is due to their analgesic and anti-inflammatory activity .

Biochemical Pathways

Salicylic acid and its derivatives are synthesized from chorismate, which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Both pathways start in plastids from chorismate . Isochorismate synthase converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid .

Pharmacokinetics

The pharmacokinetics of salicylic acid involves absorption, distribution, metabolism, and excretion . After oral administration, aspirin (acetylsalicylic acid) is rapidly absorbed in the stomach and is hydrolyzed to salicylate in the liver and stomach . Once in the circulation, aspirin is rapidly hydrolyzed, and its half-life is approximately 20 minutes . Salicylic acid is renally excreted in part unchanged, and the rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate . Metabolism of salicylic acid occurs through glucuronide formation, conjugation with glycine, and oxidation to gentisic acid .

Result of Action

The molecular and cellular effects of salicylic acid’s action include its bacteriostatic, fungicidal, and keratolytic actions . It is used to treat acne, psoriasis, calluses, corns, keratosis pilaris, and warts . Salicylic acid’s anti-inflammatory activity is beneficial in the treatment of rheumatic diseases .

Action Environment

The action of salicylic acid can be influenced by environmental factors. For example, the formulation design of topical salicylic acid targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions . The investigations of topical delivery strategies for salicylates are ongoing .

安全和危害

Salicyl sulfate disodium salt may cause skin, eye, and respiratory tract irritation . It should be avoided in contact with moisture in air and water, strong oxidizing agents, acids, aluminum, and magnesium . Heating to decomposition may release carbon monoxide, carbon dioxide, sulfur oxides, and metal oxides .

未来方向

The current overview and future perspectives of the topical delivery strategies are highlighted for translational considerations of formulation designs . The pharmacokinetics and metabolisms of both salicylate compounds are discussed . The skin perturbation included mild dermatitis: delipidised using acetone for 3 min (erythema value: 9.2; n = 15); moderate dermatitis: 400 µL of 1% of sodium lauryl sulphate (surfactant) for 24 h (erythema value: 11.6; n = 8); severe dermatitis: 400 µL of 2% of sodium lauryl sulphate (surfactant) for 24 h (erythema value: 14.3 .

属性

IUPAC Name |

disodium;2-sulfonatooxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O6S.2Na/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLQQQGNMJCVEB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56343-01-2 | |

| Record name | Salicyl sulfate disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

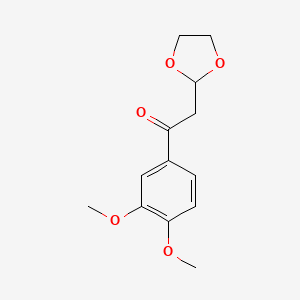

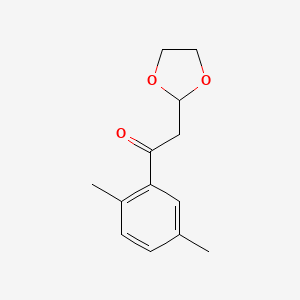

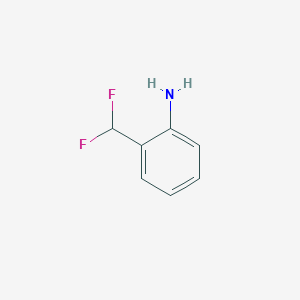

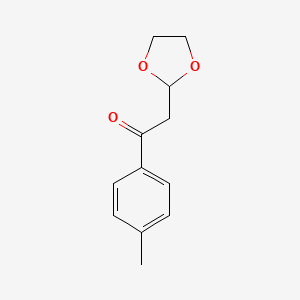

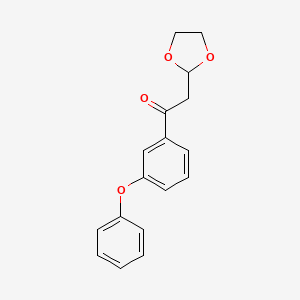

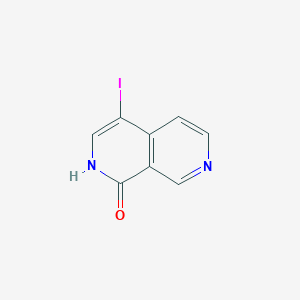

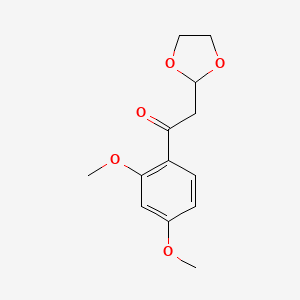

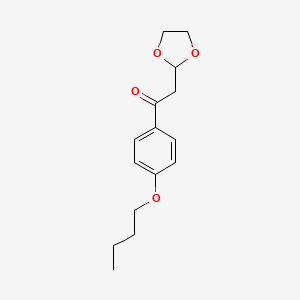

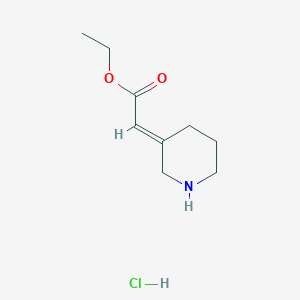

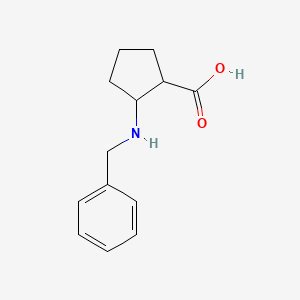

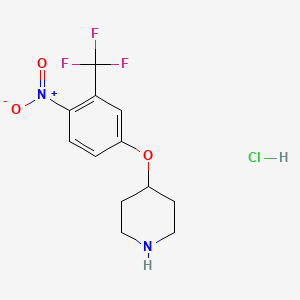

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

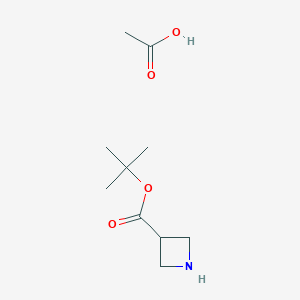

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)